molecular formula C6H11N3 B13182076 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine

1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13182076
M. Wt: 125.17 g/mol
InChI Key: BZOPFFWILOJTEO-UHFFFAOYSA-N
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Description

1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring fused with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different functionalized derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-cyclopropyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C6H11N3/c7-6-8-3-4-9(6)5-1-2-5/h5H,1-4H2,(H2,7,8)

InChI Key

BZOPFFWILOJTEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN=C2N

Origin of Product

United States

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